Cas no 1678-80-4 ((1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane)

(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane structure
1678-80-4 structure
Product name:(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
CAS No:1678-80-4
MF:C9H18
Molecular Weight:C9H18
CID:865781
PubChem ID:6427073

(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane 化学的及び物理的性質

名前と識別子

    • cis-1,2,cis-1,4-1,2,4-trimethylcyclohexane
    • (1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
    • (1R,2S,4S)-rel-1,2,4
    • CIS,TRANS,TRANS-1,2,4-TRIMETHYLCYCLOHEXANE
    • cis-1,2,4-Trimethylcyclohexane
    • Cyclohexane, 1,2,4-trimethyl-, cis
    • c,t,t-1,2,4-TRIMETHYLCYCLOHEXANE
    • (1S,2R,4R)-1,2,4-trimethylcyclohexane
    • Cyclohexane, 1,2,4-trimethyl-, (1alpha,2alpha,4alpha)-

計算された属性

  • 精确分子量: 126.140850574g/mol
  • 同位素质量: 126.140850574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 86
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 0.7830
  • ゆうかいてん: -77.5°C
  • Boiling Point: 147.75°C
  • Refractive Index: 1.4300

(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T796100-100mg
(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
1678-80-4
100mg
$ 4500.00 2023-09-05
TRC
T796100-50mg
(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
1678-80-4
50mg
$3829.00 2023-05-17

(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane 関連文献

(1R,2S,4S)-rel-1,2,4-Trimethylcyclohexaneに関する追加情報

CAS No. 1678-80-4: cis-1,2,cis-1,4-1,2,4-trimethylcyclohexane

CAS No. 1678-80-4, commonly referred to as cis-1,2,cis-1,4-1,2,4-trimethylcyclohexane, is a bicyclic compound with a unique stereochemical configuration. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its versatile properties and potential applications. The molecule consists of a cyclohexane ring with three methyl groups attached at the 1, 2, and 4 positions. The stereochemistry of the molecule is defined by the cis configuration at both the 1,2 and 1,4 positions, which imparts specific physical and chemical properties to the compound.

The synthesis of cis-1,2,cis-1,4-trimethylcyclohexane involves a series of carefully controlled reactions. Recent advancements in asymmetric catalysis have enabled the production of this compound with high enantiomeric excess (ee), making it a valuable chiral building block for various organic transformations. Researchers have explored the use of transition metal catalysts, such as palladium and rhodium complexes, to facilitate the formation of this compound through enantioselective cyclopropanation or other cyclization reactions.

One of the most notable applications of CAS No. 1678-80-4 is in the field of polymer science. The compound's rigid structure and steric hindrance make it an ideal candidate for synthesizing high-performance polymers with tailored mechanical properties. Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance their thermal stability and mechanical strength. For instance, researchers have successfully synthesized polyamides containing cis-1,2,cis-1,4-trimethylcyclohexane units that exhibit exceptional resistance to thermal degradation.

In addition to its role in polymer chemistry, cis-1,2,cis-1,4-trimethylcyclohexane has also found applications in drug delivery systems. The compound's ability to form stable inclusion complexes with various bioactive molecules has made it a promising candidate for encapsulating drugs with poor solubility or stability. Recent research has focused on using this compound as a component in lipid-based drug delivery systems (LDDS), where it serves as a stabilizing agent that enhances drug encapsulation efficiency and prolongs drug release.

The environmental impact of CAS No. 1678-80-4 has also been a topic of interest in recent studies. Researchers have investigated the biodegradation pathways of this compound under various environmental conditions. Findings suggest that the compound undergoes microbial degradation through oxidative pathways, with intermediates being transformed into less complex organic compounds. These studies highlight the importance of understanding the environmental fate of such compounds to ensure their sustainable use in industrial applications.

From a computational chemistry perspective, recent advances in molecular modeling techniques have provided deeper insights into the electronic structure and reactivity of cis-1,2,cis-1,4-trimethylcyclohexane. Density functional theory (DFT) calculations have been employed to study the compound's frontier molecular orbitals and reactivity patterns under different reaction conditions. These studies have revealed that the steric hindrance around the methyl groups significantly influences the compound's reactivity in various chemical transformations.

In conclusion,CAS No. 1678-80-4, or cis-1,2,cis-1,4-trimethylcyclohexane, is a versatile compound with a wide range of applications across multiple disciplines. Its unique stereochemistry and physical properties make it an invaluable tool in organic synthesis, polymer science, drug delivery systems

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